8-[[3-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methyl]quinoline
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Overview
Description
8-[[3-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methyl]quinoline is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a benzodioxole moiety with a pyrazolopyridine and quinoline framework, making it a potential candidate for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[[3-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methyl]quinoline typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to form the pyrazolopyridine core . This reaction often employs palladium catalysts such as tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and ligands like 2,2’-bis(phenylphosphino)-1,1’-binaphthyl (BINAP) under basic conditions provided by cesium carbonate (Cs2CO3) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable catalysts, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
8-[[3-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methyl]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline moiety, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various hydrogenated derivatives.
Scientific Research Applications
8-[[3-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methyl]quinoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for biochemical assays.
Industry: Its unique structure may find applications in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action for 8-[[3-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methyl]quinoline involves its interaction with cellular targets such as tubulin. By binding to tubulin, the compound disrupts microtubule assembly, leading to mitotic blockade and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents, which are known to interfere with cell division and promote cell death.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown anticancer activity.
2-methylquinoline derivatives: These compounds also exhibit biological activity and are structurally related to the quinoline moiety in the target compound.
Uniqueness
What sets 8-[[3-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methyl]quinoline apart is its unique combination of structural motifs, which may confer distinct biological properties and make it a versatile candidate for further research and development.
Properties
IUPAC Name |
8-[[3-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methyl]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c1-3-15-5-2-9-24-22(15)17(4-1)12-27-10-8-19-18(13-27)23(26-25-19)16-6-7-20-21(11-16)29-14-28-20/h1-7,9,11H,8,10,12-14H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLOALKJGAFLDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NN=C2C3=CC4=C(C=C3)OCO4)CC5=CC=CC6=C5N=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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